molecular formula C17H29IO3 B6204403 ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694745-05-4

ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6204403
CAS No.: 2694745-05-4
M. Wt: 408.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. The initial step often includes the formation of the bicyclic core structure, followed by the introduction of the iodomethyl and octyl groups. Common reagents used in these reactions include iodine, ethyl alcohol, and various catalysts to facilitate the formation of the desired product. The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like sodium iodide or silver nitrate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone or silver nitrate in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions typically result in the formation of new halogenated compounds.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific substitution pattern and the presence of the octyl group, which can impart distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

2694745-05-4

Molecular Formula

C17H29IO3

Molecular Weight

408.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.